

An In-depth Technical Guide to Ethyl 2-(1-hydroxycyclohexyl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(1-hydroxycyclohexyl)acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-hydroxycyclohexyl)acetate is a valuable chemical intermediate, recognized for its utility as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a hydroxyl group and an ester moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications in drug development.

Chemical Identity and Synonyms

The compound is systematically named **ethyl 2-(1-hydroxycyclohexyl)acetate** according to IUPAC nomenclature. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	ethyl 2-(1-hydroxycyclohexyl)acetate
CAS Number	5326-50-1[1]
Molecular Formula	C10H18O3[2]
Molecular Weight	186.25 g/mol [1]
InChI Key	VEWIMVJKELSRSO-UHFFFAOYSA-N[1]
Synonyms	(1-hydroxycyclohexyl)acetic acid ethyl ester, Cyclohexaneacetic acid, 1-hydroxy-, ethyl ester, ethyl 1-hydroxycyclohexaneacetate, Propanoicacid,7-ethoxy-, Ethyl 2-(1- hydroxycyclohexyl)[2]

Physicochemical Properties

Understanding the physicochemical properties of **Ethyl 2-(1-hydroxycyclohexyl)acetate** is essential for its handling, reaction optimization, and application in various synthetic protocols.

Property	Value	Source
Melting Point	63-64 °C	--INVALID-LINK--[2]
Boiling Point	143-146 °C (at 27 Torr)	--INVALID-LINK--[2]
Density (Predicted)	1.058 ± 0.06 g/cm ³	--INVALID-LINK--[2]
pKa (Predicted)	14.52 ± 0.20	--INVALID-LINK--[3]
Appearance	Colorless liquid	--INVALID-LINK--[2]
Solubility	Soluble in organic solvents such as alcohols, ethers, and esters.	--INVALID-LINK--[2]

Synthesis

The primary and most well-documented method for the synthesis of **Ethyl 2-(1-hydroxycyclohexyl)acetate** is the Reformatsky reaction. This reaction involves the condensation of a carbonyl compound (in this case, cyclohexanone) with an α -haloester (ethyl bromoacetate) in the presence of metallic zinc.

Experimental Protocol: Reformatsky Synthesis

Materials:

- Cyclohexanone
- Ethyl bromoacetate
- Zinc dust, activated
- Iodine (catalytic amount)
- Toluene, anhydrous
- 10% Sulfuric acid solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ethyl acetate
- Methyl tert-butyl ether (MTBE) for extraction

Procedure:

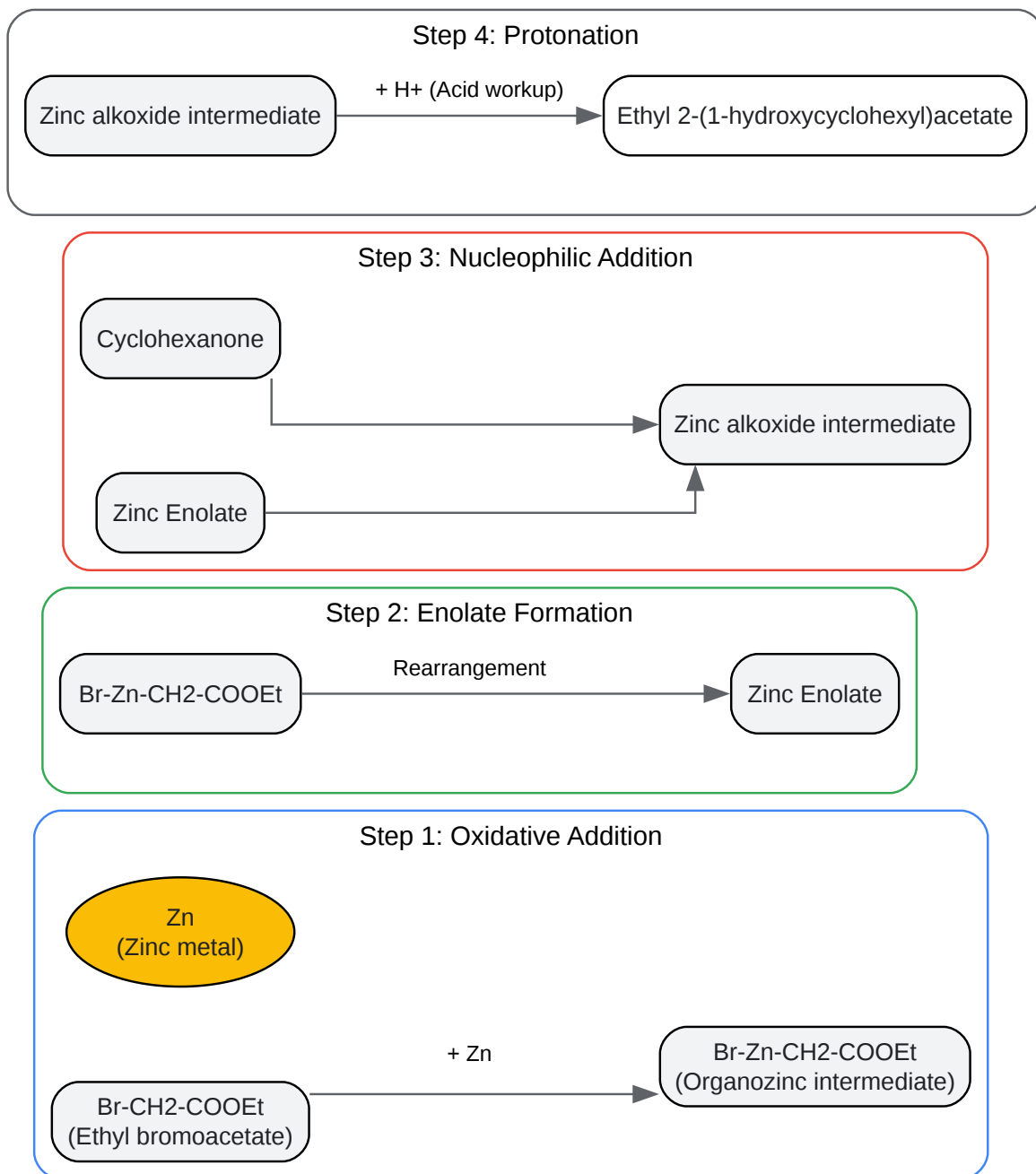
- A suspension of activated zinc dust (5.0 equivalents) and a catalytic amount of iodine (0.1 equivalents) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
- Ethyl bromoacetate (2.0 equivalents) is added to the mixture.
- A solution of cyclohexanone (1.0 equivalent) in toluene (10 mL) is then added to the suspension.

- The resulting mixture is stirred at 90 °C for 30 minutes.
- After cooling the reaction to 0 °C, water is added to quench the reaction.
- The suspension is filtered, and the filtrate is extracted with MTBE.
- The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography to yield the desired β -hydroxy ester.

A similar procedure using THF as the solvent and a reflux time of 5 hours has also been reported to give a high yield of the product.

Reaction Mechanism

The mechanism of the Reformatsky reaction for the synthesis of **Ethyl 2-(1-hydroxycyclohexyl)acetate** is as follows:



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Caption: Mechanism of the Reformatsky Reaction.

Analytical Characterization

The structural elucidation and purity assessment of **Ethyl 2-(1-hydroxycyclohexyl)acetate** are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** Predicted signals for the ethyl group include a quartet around 4.1 ppm for the methylene protons ($-\text{OCH}_2\text{CH}_3$) and a triplet for the methyl protons ($-\text{OCH}_2\text{CH}_3$). The methylene protons adjacent to the ester group are expected to appear as a singlet. The protons of the cyclohexyl ring will exhibit complex multiplets.
- ^{13}C NMR:** The spectrum is expected to show signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the two carbons of the ethyl group, and the carbons of the cyclohexyl ring.

Mass Spectrometry (MS)

Predicted fragmentation patterns in mass spectrometry can aid in the identification of the compound.

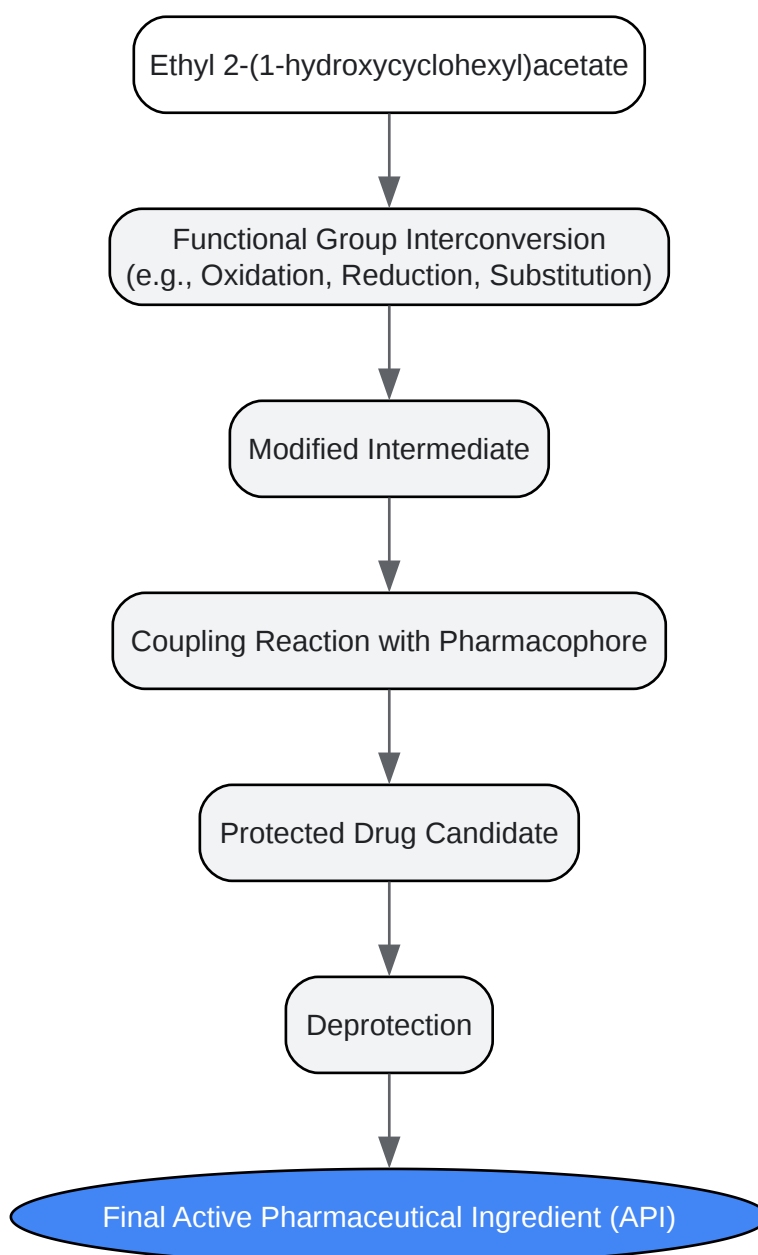
m/z Value	Proposed Fragment Ion	Fragmentation Pathway
186	$[\text{C}_{10}\text{H}_{18}\text{O}_3]^+$	Molecular Ion (M^+)
168	$[\text{C}_{10}\text{H}_{16}\text{O}_2]^+$	Loss of H_2O
157	$[\text{C}_8\text{H}_{13}\text{O}_3]^+$	Loss of $-\text{CH}_2\text{CH}_3$
141	$[\text{C}_8\text{H}_{13}\text{O}_2]^+$	Loss of $-\text{OCH}_2\text{CH}_3$
99	$[\text{C}_6\text{H}_{11}\text{O}]^+$	Cleavage of the acetate side chain

Applications in Drug Development

Ethyl 2-(1-hydroxycyclohexyl)acetate serves as a key intermediate in the synthesis of various pharmaceutical compounds. The cyclohexyl moiety is a common scaffold in drug design, often incorporated to enhance properties such as lipophilicity and metabolic stability.^[1] This compound is a member of the α -hydroxy ester family, a structural motif present in numerous valuable molecules, including analgesic and nonsteroidal anti-inflammatory drugs.^[1]

A notable application of a structurally similar compound, trans-2-(4-aminocyclohexyl)-ethyl acetate, is in the synthesis of the antipsychotic drug Cariprazine, which acts on dopamine D2 and D3 receptors.[4] This highlights the importance of the cyclohexaneacetic acid ethyl ester scaffold in the development of neurologically active agents.

Below is a generalized workflow illustrating the potential use of **Ethyl 2-(1-hydroxycyclohexyl)acetate** as a starting material in a multi-step drug synthesis.



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Caption: Generalized Drug Synthesis Workflow.

Conclusion

Ethyl 2-(1-hydroxycyclohexyl)acetate is a chemical compound of significant interest to the scientific and pharmaceutical communities. Its well-defined synthesis via the Reformatsky reaction and its versatile chemical nature make it an important precursor for the development of new therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and potential applications, serving as a valuable resource for professionals in research and drug development. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

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References

- 1. Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
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